molecular formula C20H16Cl2N2OS2 B2809526 3-benzyl-2-((3,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877619-01-7

3-benzyl-2-((3,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2809526
CAS No.: 877619-01-7
M. Wt: 435.38
InChI Key: LDFQAYKJDNZUBZ-UHFFFAOYSA-N
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Description

3-benzyl-2-((3,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is an organic compound with a complex structure that includes benzyl, dichlorobenzyl, thioether, and thienopyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-((3,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Thienopyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl and Dichlorobenzyl Groups: These groups can be introduced via nucleophilic substitution reactions using benzyl halides and dichlorobenzyl halides, respectively.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidinone core, potentially converting it to an alcohol.

    Substitution: The benzyl and dichlorobenzyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl and dichlorobenzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.

    Industrial Applications:

Mechanism of Action

The mechanism by which 3-benzyl-2-((3,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The thioether linkage and the dichlorobenzyl group may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzyl Bromide: Shares the dichlorobenzyl moiety but lacks the thienopyrimidinone core.

    2,4-Dichlorobenzoyl Chloride: Contains a dichlorobenzoyl group but differs significantly in structure and reactivity.

    3,4-Dichlorobenzyl Alcohol: Similar in containing the dichlorobenzyl group but with different functional groups.

Uniqueness

3-benzyl-2-((3,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is unique due to its combination of benzyl, dichlorobenzyl, thioether, and thienopyrimidinone moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.

Properties

IUPAC Name

3-benzyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2OS2/c21-15-7-6-14(10-16(15)22)12-27-20-23-17-8-9-26-18(17)19(25)24(20)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFQAYKJDNZUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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